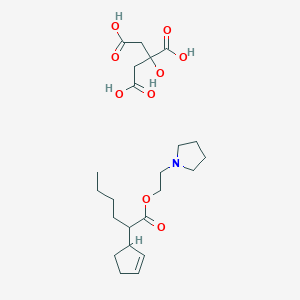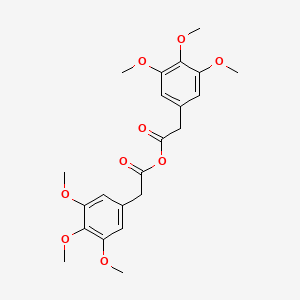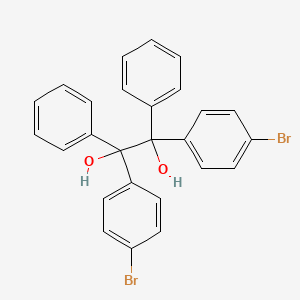![molecular formula C19H22N2O4 B14731954 2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate CAS No. 6629-67-0](/img/structure/B14731954.png)
2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a diethylamino group, a methyl group, and a nitrobenzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 4-nitrobenzoate. This intermediate is then reacted with 2-[(Diethylamino)methyl]-3-methylphenol under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogens and other electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(Diethylamino)methyl]-3-methylphenyl 4-aminobenzoate.
Reduction: Formation of 2-[(Diethylamino)methyl]-3-methylphenyl benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Diethylamino)methyl]-4-dodecylphenol
- 2-(dimethylamino)-1-[(dimethylamino)methyl]ethyl 4-nitrobenzoate
- 2-(diethylamino)-3-[methyl(phenyl)amino]naphthoquinone
Uniqueness
2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6629-67-0 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[2-(diethylaminomethyl)-3-methylphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H22N2O4/c1-4-20(5-2)13-17-14(3)7-6-8-18(17)25-19(22)15-9-11-16(12-10-15)21(23)24/h6-12H,4-5,13H2,1-3H3 |
InChI Key |
UENIKQOBLVPUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


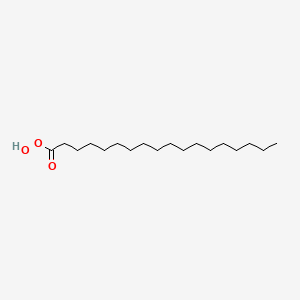
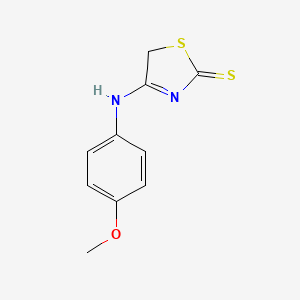

![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
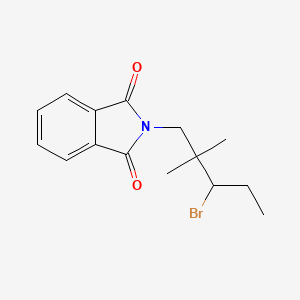
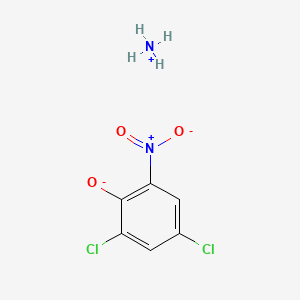
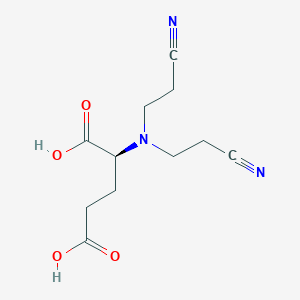
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)

